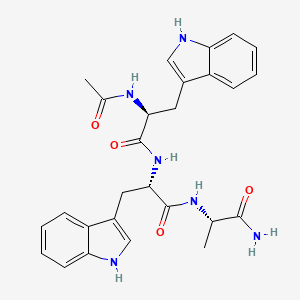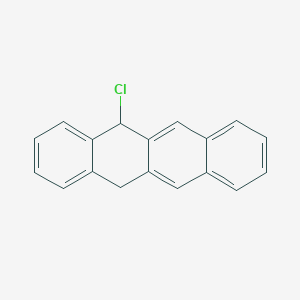![molecular formula C16H24N2O B14177876 2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37456 g/mol This compound is known for its unique spiro structure, which consists of a bicyclic system where two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- can be achieved through a one-step synthesis involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) . This reaction forms three carbon-carbon bonds in a domino reaction, which involves highly regioselective C-C coupling and spiro scaffold formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
- 2-methyl-2,8-diazaspiro[4.5]decane
- 2,8-Diazaspiro[4.5]decane
Uniqueness
2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]- is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
特性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-2,6-diazaspiro[4.5]decane |
InChI |
InChI=1S/C16H24N2O/c1-19-15-6-4-14(5-7-15)12-18-11-9-16(13-18)8-2-3-10-17-16/h4-7,17H,2-3,8-13H2,1H3 |
InChIキー |
UHXWESMUPRXSNE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCC3(C2)CCCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)



